molecular formula C15H21F2NO2 B6646557 1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol

1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol

Cat. No. B6646557
M. Wt: 285.33 g/mol
InChI Key: CJOCLJUCZVQBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol involves the inhibition of various enzymes and signaling pathways that are involved in the progression of various diseases. For example, it has been shown to inhibit the activity of protein kinase C (PKC), which plays a critical role in the growth and survival of cancer cells. Additionally, it has been demonstrated to activate AMP-activated protein kinase (AMPK), which is a key regulator of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the expression of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the development of various inflammatory diseases. Additionally, it has been found to increase the expression of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which could be beneficial for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol in lab experiments is its high purity and high yield, which ensures reproducibility and accuracy of the results. Additionally, it has been shown to have low toxicity and good solubility, making it easy to handle and administer. However, one of the limitations of using this chemical compound is its relatively high cost, which could limit its widespread use in scientific research.

Future Directions

There are several future directions related to the use of 1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol in scientific research. One of the potential areas of application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects. Additionally, it could be used in the development of novel therapies for obesity and related metabolic disorders, as it has been found to have anti-obesity effects. Furthermore, it could be used in the development of new drug delivery systems, as it has good solubility and can be easily incorporated into various drug formulations.
Conclusion:
In conclusion, 1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol is a chemical compound that has shown great potential for various applications in scientific research. Its high purity, reproducibility, and low toxicity make it an attractive candidate for the development of novel therapies for various diseases. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.

Synthesis Methods

The synthesis of 1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol involves a multi-step process that includes the reaction of 2,5-difluorobenzaldehyde with cyclopentylmagnesium bromide, followed by the reaction of the resulting intermediate with N-[(tert-butoxy)carbonyl]-L-valine and subsequent reduction with borane-methyl sulfide complex. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been demonstrated to have hypoglycemic and hypolipidemic effects, making it a promising candidate for the treatment of diabetes and related metabolic disorders. Furthermore, it has been found to have vasodilatory effects, which could be beneficial for the treatment of cardiovascular diseases.

properties

IUPAC Name

1-(2,5-difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F2NO2/c16-11-3-4-13(17)12(7-11)14(20)8-18-9-15(10-19)5-1-2-6-15/h3-4,7,14,18-20H,1-2,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOCLJUCZVQBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNCC(C2=C(C=CC(=C2)F)F)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol

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